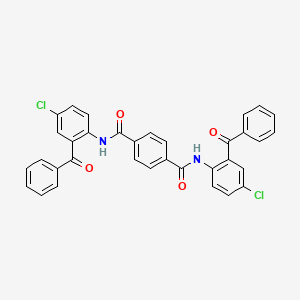![molecular formula C13H17NO2 B5144722 4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
4-[(4-methylphenyl)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-methylphenyl)acetyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as 4'-Methylphenylacetylmorpholine or MPA morpholine. The compound is widely used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[(4-methylphenyl)acetyl]morpholine is not fully understood. However, it is believed to act as a modulator of various biological pathways such as the immune system, inflammatory response, and pain perception. The compound has been shown to bind to specific receptors in the body and exert its effects through various signaling pathways.
Biochemical and Physiological Effects:
4-[(4-methylphenyl)acetyl]morpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. The compound has also been shown to modulate the immune system and enhance the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-methylphenyl)acetyl]morpholine in lab experiments include its unique properties, high purity, and potential applications in various fields of scientific research. However, the compound has some limitations such as its low solubility in aqueous solutions, which may affect its bioavailability and activity in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(4-methylphenyl)acetyl]morpholine. Some of these include:
1. Development of new synthetic methods for the preparation of the compound and its derivatives.
2. Investigation of the structure-activity relationship of the compound and its analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
4. Development of new applications of the compound in various fields of scientific research.
5. Investigation of the potential toxicity and safety of the compound in vivo.
Conclusion:
In conclusion, 4-[(4-methylphenyl)acetyl]morpholine is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of new drugs and catalysts with improved efficacy and safety.
Synthesemethoden
The synthesis of 4-[(4-methylphenyl)acetyl]morpholine involves the reaction of morpholine with 4-methylbenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is obtained after purification by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(4-methylphenyl)acetyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and analgesics. The compound has also been used as a ligand in the development of new catalysts for organic reactions.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNKONHEQWFMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-p-tolyl-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5144640.png)
![2-(2-chlorophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5144657.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)

![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)


![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
